2-(2,6-Dimethylphenyl)ethanimidamide
Description
2-(2,6-Dimethylphenyl)ethanimidamide is an organic compound characterized by an ethanimidamide backbone (N=C-NH₂) substituted with a 2,6-dimethylphenyl group. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The 2,6-dimethyl substitution on the aromatic ring enhances steric hindrance, which can influence binding affinity and metabolic stability in pharmaceutical applications .
The reported yield of this reaction (18.68%) highlights challenges in optimizing synthetic routes for such sterically hindered structures .
Properties
CAS No. |
374064-82-1 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)ethanimidamide |
InChI |
InChI=1S/C10H14N2/c1-7-4-3-5-8(2)9(7)6-10(11)12/h3-5H,6H2,1-2H3,(H3,11,12) |
InChI Key |
GKBVDCZWZFBZIE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)CC(=N)N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-(2,6-Dimethylphenyl)ethanimidamide with structurally related compounds, emphasizing substituent effects on physicochemical and pharmacological properties:
Pharmacological and Industrial Relevance
- Pharmaceutical Intermediates : Both this compound and its chloro-difluoro analog are utilized in drug discovery pipelines, particularly for targeting G-protein-coupled receptors (e.g., FFAR1/FFAR4 modulators in ).
- Agrochemical Potential: The diethylamino-acetamide derivative is employed in pesticide formulations, leveraging its balanced lipophilicity and stability.
Q & A
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of 2-(2,6-Dimethylphenyl)ethanimidamide, and how should contradictory data be resolved?
Answer:
- Techniques : Use nuclear magnetic resonance (NMR) to confirm aromatic proton environments and imidamide functionality (e.g., ¹H/¹³C NMR). High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like C=N stretches. Pair these with HPLC for purity assessment .
- Resolving contradictions : Cross-validate data by repeating experiments under controlled conditions (e.g., solvent, temperature). For ambiguous NMR peaks, employ 2D techniques (COSY, HSQC) or compare with computational spectral predictions (DFT calculations) .
Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?
Answer:
- Factorial design : Use a fractional factorial design (e.g., Taguchi or Box-Behnken) to screen critical variables (e.g., temperature, catalyst loading, reaction time). This minimizes trials while capturing interactions between parameters .
- Response surface methodology (RSM) : Optimize yield and selectivity by modeling nonlinear relationships between variables. For example, vary solvent polarity and base strength to maximize imidamide formation while minimizing side reactions like hydrolysis .
Advanced: How can computational methods predict the reactivity and stability of this compound under varying pH or thermal conditions?
Answer:
- Quantum chemical calculations : Perform density functional theory (DFT) to map reaction pathways (e.g., protonation/deprotonation equilibria) and calculate activation energies. Solvation models (e.g., COSMO-RS) predict stability in aqueous media .
- Molecular dynamics (MD) simulations : Simulate thermal degradation mechanisms (e.g., bond dissociation energies) under elevated temperatures. Pair with transition state theory to identify degradation byproducts .
Advanced: What mechanistic approaches are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Answer:
- Molecular docking and MD simulations : Model binding affinities to targets (e.g., cytochrome P450 enzymes) using AutoDock or Schrödinger Suite. Validate with in vitro assays (e.g., fluorescence quenching or surface plasmon resonance) .
- Kinetic isotope effects (KIE) : Isotopically label key positions (e.g., imidamide nitrogen) to elucidate rate-determining steps in enzymatic inhibition .
Basic: How can researchers ensure reproducibility in synthesizing this compound across laboratories?
Answer:
- Standard operating procedures (SOPs) : Document reaction parameters (e.g., stirring rate, drying methods) and raw material sources (e.g., solvent purity). Use interlaboratory validation via round-robin testing .
- Analytical harmonization : Share reference spectra (NMR, FTIR) and chromatographic conditions (e.g., HPLC column type, gradient) in supplementary data .
Advanced: What strategies address contradictions between computational predictions and experimental results for the compound’s electronic properties?
Answer:
- Multi-method validation : Compare DFT-predicted HOMO/LUMO levels with cyclic voltammetry data. If discrepancies arise, refine computational models (e.g., hybrid functionals like B3LYP-D3) or check experimental conditions (e.g., solvent dielectric effects) .
- Sensitivity analysis : Identify which computational parameters (e.g., basis set size, solvation model) most significantly impact predictions and recalibrate accordingly .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Engineering controls : Use fume hoods for synthesis and glove boxes for weighing. Install emergency showers/eye washes .
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For powder handling, use NIOSH-approved N95 respirators .
Advanced: How can substituent effects on the phenyl ring be systematically studied to modulate the compound’s bioactivity?
Answer:
- Structure-activity relationship (SAR) studies : Synthesize analogs with electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) and test bioactivity (e.g., antimicrobial assays). Use multivariate regression to correlate substituent Hammett constants with activity .
- In silico QSAR models : Train machine learning models (e.g., Random Forest) on experimental data to predict untested analogs’ potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
